Quinoline-2-carbonitrile
Overview
Description
Quinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. It is a derivative of quinoline, which is an important class of compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is particularly notable for its potential use in the synthesis of various biologically active compounds and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
Quinoline-2-carbonitrile primarily targets tubulin polymerization and histone deacetylases (HDACs) . These targets play a crucial role in cell division and gene expression, respectively.
Mode of Action
This compound interacts with its targets by inhibiting tubulin polymerization, which is essential for cell division, and by inhibiting HDACs, which control gene expression . This dual inhibition results in the disruption of cell division and altered gene expression, leading to cell death .
Biochemical Pathways
The compound affects the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of quinoline compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the presence of different functional groups and the conditions under which the compound is synthesized and administered.
Biochemical Analysis
Biochemical Properties
Quinoline-2-carbonitrile has been found to interact with certain enzymes and proteins. For instance, it has been used as a base for the synthesis of hydroxamic acids, which are known to inhibit tubulin polymerization and histone deacetylases . These interactions suggest that this compound may have a role in regulating cell division and gene expression.
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. By inhibiting tubulin polymerization, it can potentially disrupt cell division . Additionally, by inhibiting histone deacetylases, this compound can influence gene expression, potentially affecting various cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with specific enzymes. As a base for hydroxamic acids, it can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division . It can also inhibit histone deacetylases, enzymes that remove acetyl groups from histones, thereby influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedländer condensation, which is a classical method for constructing quinoline derivatives. This method typically employs aniline derivatives and carbonyl compounds under acidic or basic conditions . The reaction conditions can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Quinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-2-methanamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: Quinoline-2-methanamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline-2-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Quinoline-2-carboxylic acid: An oxidation product of quinoline-2-carbonitrile with similar applications.
Quinoline-2-methanamine: A reduction product with potential biological activity.
Uniqueness: this compound is unique due to its carbonitrile group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
Quinoline-2-carbonitrile is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of quinoline, characterized by the presence of a cyano group at the 2-position. Its structure allows for various modifications that enhance its biological activity. The compound has been the subject of numerous studies aimed at understanding its mechanisms of action and therapeutic potential.
Anticancer Activity
Quinoline derivatives, including this compound, have shown promising anticancer properties. Recent studies have highlighted their effectiveness against various cancer cell lines.
Case Study: Antiproliferative Effects
A study conducted by Ibrahim et al. evaluated this compound-based hydroxamic acids as dual inhibitors of tubulin polymerization and histone deacetylases. The lead compound demonstrated an IC50 value of 0.5 nM , indicating potent antiproliferative activity against multidrug-resistant leukemia cells (K562) .
Compound | IC50 (nM) | Target |
---|---|---|
This compound derivative | 0.5 | K562 leukemia cells |
Hydroxamic acid derivative | 12a (100-fold more active than 9a) | Tubulin polymerization |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacteria.
Research Findings
A review highlighted that quinoline derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound showed minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL , outperforming standard antibiotics like ciprofloxacin .
Bacterial Strain | MIC (µg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 4 | Lower than ciprofloxacin (0.125–0.5) |
Escherichia coli | 8 | Effective against drug-resistant strains |
Neuroprotective Activity
This compound also demonstrates neuroprotective effects, particularly in models of excitotoxicity.
Case Study: NMDA Receptor Modulation
Research indicated that quinoline derivatives can antagonize excitatory amino acids at the NMDA receptor complex, providing neuroprotection in animal models . The compound was effective in inhibiting NMDA-induced convulsions in mice, showcasing its potential as a therapeutic agent for neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyano group and other substituents significantly influence its pharmacological properties.
Key Findings
- Hydroxamic Acid Derivatives : Enhancements in bioavailability were observed with protected versions of quinoline derivatives.
- Substituent Variations : The introduction of different functional groups at various positions on the quinoline ring altered the compound's efficacy against cancer and microbial targets .
Properties
IUPAC Name |
quinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXARTMCIRVMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162475 | |
Record name | Quinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1436-43-7 | |
Record name | 2-Quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1436-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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